molecular formula C28H54O4 B12952601 26-Ethoxy-26-oxohexacosanoic acid

26-Ethoxy-26-oxohexacosanoic acid

Cat. No.: B12952601
M. Wt: 454.7 g/mol
InChI Key: HEKHQEPCZXVFNT-UHFFFAOYSA-N
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Description

26-Ethoxy-26-oxohexacosanoic acid is a long-chain fatty acid derivative It is characterized by the presence of an ethoxy group and a keto group at the 26th carbon position of the hexacosanoic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 26-Ethoxy-26-oxohexacosanoic acid typically involves the oxidation of hexacosanoic acid. The process begins with the introduction of an ethoxy group at the 26th carbon position, followed by oxidation to form the keto group. Common reagents used in this synthesis include ethyl iodide for the ethoxy group introduction and oxidizing agents such as potassium permanganate or chromium trioxide for the oxidation step.

Industrial Production Methods

Industrial production of this compound may involve large-scale oxidation processes using continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

26-Ethoxy-26-oxohexacosanoic acid can undergo various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of carboxylic acids.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

    Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, nucleophiles.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Hydroxyhexacosanoic acid.

    Substitution: Various substituted hexacosanoic acid derivatives.

Scientific Research Applications

26-Ethoxy-26-oxohexacosanoic acid has several scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Biology: Studied for its role in cellular metabolism and signaling pathways.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 26-Ethoxy-26-oxohexacosanoic acid involves its interaction with specific molecular targets and pathways. The ethoxy and keto groups play a crucial role in its reactivity and interactions with enzymes and receptors. These interactions can influence various biological processes, including lipid metabolism and signal transduction.

Comparison with Similar Compounds

Similar Compounds

    Hexacosanoic acid: A straight-chain saturated fatty acid.

    26-Oxohexacosanoic acid: Lacks the ethoxy group but has a keto group at the 26th position.

    26-Hydroxyhexacosanoic acid: Contains a hydroxyl group instead of a keto group at the 26th position.

Uniqueness

26-Ethoxy-26-oxohexacosanoic acid is unique due to the presence of both an ethoxy and a keto group at the 26th carbon position. This dual functionalization imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C28H54O4

Molecular Weight

454.7 g/mol

IUPAC Name

26-ethoxy-26-oxohexacosanoic acid

InChI

InChI=1S/C28H54O4/c1-2-32-28(31)26-24-22-20-18-16-14-12-10-8-6-4-3-5-7-9-11-13-15-17-19-21-23-25-27(29)30/h2-26H2,1H3,(H,29,30)

InChI Key

HEKHQEPCZXVFNT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCCCCCCCCCCCCCCCCCCCCCCCC(=O)O

Origin of Product

United States

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